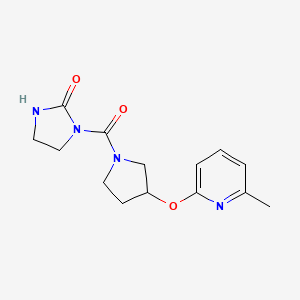

1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación

Antagonist Development for Osteoporosis Prevention and Treatment

Research has identified compounds with structural similarities to "1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one" as potent antagonists of the alpha(v)beta(3) receptor. These compounds have shown significant potential in vitro and in vivo for the prevention and treatment of osteoporosis. The development of these antagonists involved a novel strategy employing a series of oxidized derivatives to support ongoing metabolism and safety studies, demonstrating an effective approach to identifying active metabolites through chemical oxidation processes (Hutchinson et al., 2003).

Advances in Synthesis Techniques

The synthesis of imidazo[1,2-a]pyridines, a scaffold with a wide range of biological activities, has seen considerable advancements. Techniques involving multicomponent reactions, tandem processes, and oxidative/reductive cyclizations have been explored to construct these structures efficiently. Recent developments summarize various approaches employed over the last decade, highlighting the versatility of these methodologies in synthesizing complex molecules with potential applications in pharmaceuticals and materials science (Pericherla et al., 2015).

Antimicrobial Activity of Novel Derivatives

A series of novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, derived from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, exhibited moderate to good antimicrobial and antioxidant activities, demonstrating the potential of structural modifications in enhancing biological activities of pyridine-based compounds (Flefel et al., 2018).

Coordination Chemistry and Ligand Design

The exploration of pyridine and pyrazole-based ligands has led to significant insights into their coordination chemistry, offering versatile applications in the development of luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. These studies highlight the importance of ligand design in advancing coordination chemistry and its applications in materials science and biochemistry (Halcrow, 2005).

Synthesis and Hypoglycemic Activity

Research into thiazolidine-2,4-diones, including those synthesized from imidazopyridine precursors, has identified compounds with notable hypoglycemic activity. This work contributes to the search for new treatments for diabetes by providing insights into the structure-activity relationships of these compounds and identifying promising candidates for further clinical studies (Oguchi et al., 2000).

Direcciones Futuras

Pyrrolidine derivatives continue to be an area of interest in drug discovery due to their versatile scaffold and potential for a wide range of biological activities . Future research may focus on exploring new synthetic strategies and investigating the biological activities of new pyrrolidine derivatives.

Mecanismo De Acción

Target of Action

It is known that compounds containing imidazole and pyrrolidine moieties have a broad range of chemical and biological properties .

Mode of Action

Compounds containing imidazole and pyrrolidine moieties are known to interact with various biological targets, leading to a wide range of biological activities .

Biochemical Pathways

Compounds containing imidazole and pyrrolidine moieties are known to interact with various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

The molecular weight of the compound is 16223 , which is within the optimal range for drug-like properties, suggesting good bioavailability.

Result of Action

Compounds containing imidazole and pyrrolidine moieties are known to have a wide range of biological activities .

Propiedades

IUPAC Name |

1-[3-(6-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-10-3-2-4-12(16-10)21-11-5-7-17(9-11)14(20)18-8-6-15-13(18)19/h2-4,11H,5-9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZJCQHPETXQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dihydrospiro[indene-2,3'-oxolane]-2',5'-dione](/img/structure/B2985955.png)

![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2985956.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2985963.png)

![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2985965.png)

![1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2985969.png)

![3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2985973.png)

![(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2985974.png)